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Introduction

Hydrofluoric acid (HF) etching is a critical process in semiconductor fabrication and
microfabrication, primarily used for the removal of silicon dioxide (SiOz2) layers from silicon
wafers. This process is integral for various applications, including cleaning native oxide layers,
patterning silicon wafers, and creating microstructures. HF is highly selective, etching SiOz at a
much higher rate than silicon. However, HF is an extremely hazardous chemical that requires
strict adherence to safety protocols. These application notes provide a detailed protocol for HF
etching of silicon wafers, including pre-cleaning, etching, and post-cleaning procedures, along
with essential safety precautions.

Safety Precautions

Hydrofluoric acid is a highly corrosive and toxic chemical that can cause severe burns and
systemic toxicity upon contact with skin, eyes, or if inhaled.[1][2][3] All work with HF must be
conducted in a certified chemical fume hood.[1][3]

Required Personal Protective Equipment (PPE):

o Gloves: Double-gloving is recommended. Use a pair of nitrile gloves under heavy-duty
neoprene or butyl rubber gloves.[1][2][4] Inspect gloves for any defects before use.[2]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b104172?utm_src=pdf-interest
https://www.benchchem.com/product/b104172?utm_src=pdf-body
https://www.benchchem.com/product/b104172?utm_src=pdf-body
https://mmrc.caltech.edu/Safety/SOPs/HF%20Etch%20SOP.pdf
https://www.mcgill.ca/ehs/files/ehs/ehs-publ-013_v.2.0_hydrofluoricacidguidelines.pdf
https://hse.kaust.edu.sa/wp-content/uploads/2024/08/04_working-with-Corrosives_Hydrofluoric-Acid.pdf
https://mmrc.caltech.edu/Safety/SOPs/HF%20Etch%20SOP.pdf
https://hse.kaust.edu.sa/wp-content/uploads/2024/08/04_working-with-Corrosives_Hydrofluoric-Acid.pdf
https://mmrc.caltech.edu/Safety/SOPs/HF%20Etch%20SOP.pdf
https://www.mcgill.ca/ehs/files/ehs/ehs-publ-013_v.2.0_hydrofluoricacidguidelines.pdf
https://ehs.wisc.edu/wp-content/uploads/sites/1408/2020/08/SafeHandlingOfHydrogenFluorideAndHydrofluoricAcid.pdf
https://www.mcgill.ca/ehs/files/ehs/ehs-publ-013_v.2.0_hydrofluoricacidguidelines.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» Eye Protection: Chemical splash goggles and a face shield are mandatory.[2][4]

o Body Protection: A lab coat, a chemically-resistant apron, and full-length pants are required.
[1][2] Ensure no skin is exposed.

o Footwear: Closed-toe shoes are mandatory.[1]
Emergency Procedures:

e An emergency kit containing calcium gluconate gel must be readily accessible when working
with HF.[2] Calcium gluconate is a topical antidote for HF skin exposure.

 In case of skin contact, immediately flush the affected area with copious amounts of water for
at least 15 minutes and apply calcium gluconate gel.[5]

e For eye contact, flush with water for a minimum of 5 minutes and seek immediate medical
attention.[1][2] Do not apply calcium gluconate gel to the eyes.[1]

e Always work with a buddy when handling HF.[6]
Experimental Protocols
1. Pre-Etching Wafer Cleaning

Prior to HF etching, it is crucial to clean the silicon wafer to remove any organic and inorganic
contaminants from the surface. A common and effective method is the RCA clean.[7][8]

RCA Cleaning Protocol:

The RCA clean consists of two sequential steps: Standard Clean 1 (SC-1) and Standard Clean
2 (SC-2).

o Standard Clean 1 (SC-1): Removal of Organic Contaminants

o Prepare the SC-1 solution in a Pyrex beaker by mixing deionized (DI) water, ammonium
hydroxide (NH4OH, 27%), and hydrogen peroxide (Hz202, 30%) in a 5:1:1 ratio.[5][8]

o Heat the solution to 70-80°C on a hot plate.[5][9]
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o Immerse the silicon wafers in the heated solution for 10-15 minutes.[5]

o Thoroughly rinse the wafers with DI water.[7]

o Standard Clean 2 (SC-2): Removal of Metallic Contaminants

o Prepare the SC-2 solution in a Pyrex beaker by mixing DI water, hydrochloric acid (HCI),
and hydrogen peroxide (H202) in a 6:1:1 or 5:1:1 ratio.[7][8]

o Heat the solution to 70-80°C.
o Immerse the wafers in the heated solution for 10 minutes.

o Thoroughly rinse the wafers with DI water and dry them using a spin dryer or nitrogen gun.

[719]

An alternative to the RCA clean for removing heavy organic contamination is the Piranha etch
(a mixture of sulfuric acid and hydrogen peroxide).[8]

2. Hydrofluoric Acid Etching

The concentration of HF and the etching time will depend on the thickness of the silicon dioxide
layer to be removed.

Materials:

o Cleaned silicon wafers

o Hydrofluoric acid (HF) solution (diluted as required) or Buffered Oxide Etch (BOE)
» Plastic (polypropylene or Teflon) containers and tweezers (HF etches glass)[1][3]

e Deionized (DI) water

» Nitrogen gas or spin dryer

Protocol:
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o Prepare the desired HF solution in a plastic container within a designated fume hood. For
removal of the native oxide layer (typically 1-2 nm), a short dip in a dilute HF solution (e.g.,
1-2% HF in DI water) for 15-60 seconds is sufficient.[7][9]

» Using plastic tweezers, carefully immerse the cleaned and dried silicon wafer into the HF
solution.

o Etch for the predetermined time. The surface of the wafer will become hydrophobic once the
oxide layer is completely removed.[10]

» After the desired etching time, remove the wafer from the HF solution.

e Immediately immerse the wafer in a container of DI water to quench the etching process.
» Rinse the wafer thoroughly with DI water. At least three rinse cycles are recommended.[1]
o Dry the wafer using a spin dryer or a stream of nitrogen gas.[9]

3. Post-Etching Handling

To prevent the regrowth of the native oxide layer, processed wafers should be used
immediately or stored in a clean, dry, and inert environment, such as a nitrogen-purged
desiccator.

Data Presentation

The following table summarizes typical HF and Buffered Oxide Etch (BOE) concentrations and
their approximate etch rates for thermally grown SiO2 at room temperature. Etch rates can vary
based on the quality and deposition method of the oxide.
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Etchant

Composition

Approximate Etch
Rate (nm/min)

Application

1 part HF (49%) : 50

Dilute HF (dHF) parts DI H20 (approx. ~2 Native oxide removal
1%)
1 part HF (49%) : 20 i i
) Native oxide removal,
Dilute HF (dHF) parts DI H20 (approx. ~5
short etches
2.5%)
1 part HF (49%) : 10
Dilute HF (dHF) parts DI H20 (approx. ~20 Thin oxide removal
5%)
Fast removal of thick
Concentrated HF 49% HF ~833[10] )
oxide layers
. Controlled etching,
Buffered Oxide Etch 7 parts NHaF (40%) : )
~80[10] photoresist mask
(BOE) 7:1 1 part HF (49%) o
compatibility
Buffered Oxide Etch 20 parts NH4F (40%) : 30[10] Slower, more

(BOE) 20:1

1 part HF (49%)

controlled etching

Experimental Workflow Diagram
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Caption: Experimental workflow for HF etching of silicon wafers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. mmrc.caltech.edu [mmrc.caltech.edu]
. mcgill.ca [mcgill.ca]

. hse.kaust.edu.sa [hse.kaust.edu.sa]

. ehs.wisc.edu [ehs.wisc.edu]

. inrf.uci.edu [inrf.uci.edu]

. inrf.uci.edu [inrf.uci.edu]

. seas.upenn.edu [seas.upenn.edu]

°
(0] ~ (o)) ()] EEN w N =

. What is the cleaning process of semiconductors? - MSR-FSR — Providing Innovative
Technical Solutions since 2004 [msr-fsr.com]

e 9. universitywafer.com [universitywafer.com]
o 10. filelist.tudelft.nl [filelist.tudelft.nl]

 To cite this document: BenchChem. [Application Notes and Protocols for Hydrofluoric Acid
Etching of Silicon Wafers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104172#hydrofluoric-acid-etching-protocol-for-silicon-
wafers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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